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Introduction: Vilaprisan (BAY-1002670) is a potent, selective progesterone receptor modulator
(SPRM) with strong antagonistic activity.[1][2] It has been investigated for the treatment of
progesterone-dependent gynecological conditions such as uterine fibroids and endometriosis.
[1][3] Unlike first-generation progesterone receptor (PR) antagonists like mifepristone,
vilaprisan exhibits a highly selective pharmacological profile, with minimal affinity for other
steroid receptors, making it an optimized candidate for long-term therapeutic use.[1][4] This
document provides a detailed overview of its pharmacological properties, the experimental
methods used for its characterization, and its mechanism of action.

Quantitative Pharmacological Data

The pharmacological activity of Vilaprisan has been characterized through a series of in vitro
and in vivo studies. The data below summarizes its binding affinity, functional potency, and key
human pharmacokinetic parameters.

Table 1: Receptor Binding and Functional Activity (In
Vitro)

This table presents the in vitro antagonistic activity of Vilaprisan on various steroid hormone
receptors. The data highlights its high potency and selectivity for the progesterone receptor
isoforms (PR-A and PR-B) with significantly lower activity at the glucocorticoid receptor.
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Receptor Target Assay Type Parameter Value (nmol/L)
Progesterone o

Transactivation Assay  ICso 0.09 + 0.0005[1]
Receptor A (PR-A)
Progesterone o

Transactivation Assay  ICso 0.095 £ 0.001[1]
Receptor B (PR-B)
Glucocorticoid o

Transactivation Assay  ICso 957 + 42[1]
Receptor (GR)
Androgen Receptor o

Transactivation Assay  ICso >10,000[1]
(AR)
Estrogen Receptor a o

Transactivation Assay  ICso >10,000[1]
(ERQ)
Estrogen Receptor 3 o

Transactivation Assay  ICso >10,000[1]

(ERB)

ICso (Half-maximal inhibitory concentration) is the measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacokinetic Parameters (Human)

This table summarizes the key pharmacokinetic parameters of Vilaprisan in healthy women

following oral administration. The data is based on a 2 mg therapeutic dose, which was

selected for Phase Il studies based on its efficacy in inducing amenorrhea.[1][3]
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Parameter Description Value (Unit)
Absorption

Time to reach maximum
Tmax ~1.5 hOUfS[S]

plasma concentration

Bioavailability Absolute oral bioavailability ~60%][2][6]
Distribution

Volume of Distribution at
vd ~360 L[2][6]

steady state

Metabolism & Elimination

Cmax (single dose)

Maximum plasma
concentration after a single 2

mg dose

12.5 (+ 3.04) pg/L[5]

Cmax (multiple doses)

Maximum plasma
concentration at steady state
(2 mg/day)

23.3 (£ 6.73) ug/L[5]

AUC (single dose)

Area under the curve after a

single 2 mg dose

91.3 (+ 20.4) pg-h/L[5]

AUC (multiple doses)

Area under the curve at steady

state (2 mg/day)

276 ( 109) pug-h/L[5]

TY2 Terminal elimination half-life ~44.5 (+ 10.3) hours[5]
CL Mean Clearance ~7 L/h[2][6]
Excretion Primary route of elimination Feces (~74%)[2][6]

Mechanism of Action & Signaling Pathways

Progesterone exerts its biological effects by binding to intracellular progesterone receptors

(PR), which are ligand-activated transcription factors.[7] In its unbound state, PR is complexed

with heat shock proteins (HSPs). Upon binding to an agonist like progesterone, the receptor

undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the
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nucleus. Inside the nucleus, the PR-agonist complex binds to Progesterone Response
Elements (PRES) on the DNA and recruits coactivators, initiating the transcription of target
genes.

Vilaprisan, as a PR antagonist, competitively binds to the progesterone receptor.[8] This
binding prevents the receptor from adopting the specific conformational shape required for the
recruitment of transcriptional coactivators. Instead, the Vilaprisan-PR complex preferentially
recruits corepressors (such as NCoR and SMRT), which actively silence gene expression.[7][8]
This prevents the downstream signaling cascade that would normally be initiated by
progesterone.
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Caption: Progesterone (agonist) signaling pathway.
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Caption: Vilaprisan (antagonist) mechanism of action.

Experimental Protocols

The characterization of Vilaprisan involves a suite of standardized assays to determine its
binding affinity, selectivity, and functional activity. Below are the methodologies for key
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experiments.

Receptor Binding Affinity Assay (Competitive Binding)

Objective: To determine the affinity of Vilaprisan for the progesterone receptor relative to other
steroid receptors. This is often achieved using a competitive binding assay format.

Methodology Principle (Fluorescence Polarization):

» Reagents: A purified, recombinant human progesterone receptor ligand-binding domain (PR-
LBD) is used alongside a fluorescently-tagged progesterone ligand (fluorescent tracer).[9]

o Assay Setup: The assay is performed in microwell plates. A constant concentration of PR-
LBD and the fluorescent tracer are added to each well.

o Competition: Increasing concentrations of the unlabeled test compound (Vilaprisan) are
added to the wells. Vilaprisan competes with the fluorescent tracer for binding to the PR-
LBD.

o Detection: The plate is read using an instrument that measures fluorescence polarization.
When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low
polarization. When it binds to the much larger PR-LBD, its rotation slows, leading to high
polarization.

o Data Analysis: As the concentration of Vilaprisan increases, it displaces the fluorescent
tracer, causing a decrease in the polarization value. The concentration of Vilaprisan that
causes a 50% reduction in the tracer binding (ICso) is calculated. This value is used to
determine the binding affinity (Ki). The same protocol is repeated with other steroid receptor
LBDs (e.g., GR, AR) to assess selectivity.
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Caption: Workflow for a competitive binding assay.

In Vitro Functional Assay (PR-Mediated Gene
Expression)

Objective: To measure the functional antagonistic activity of Vilaprisan by quantifying its ability
to inhibit progesterone-induced gene expression. The alkaline phosphatase (AP) assay in
T47D human breast cancer cells is a classic model for this purpose.[10][11]

Methodology Principle (T47D Alkaline Phosphatase Assay):

e Cell Culture: T47D cells, which endogenously express high levels of progesterone receptor,
are cultured in appropriate media until they reach a desired confluency.[10]

o Treatment: The cells are treated with a known concentration of a progesterone agonist (e.g.,
the synthetic progestin R5020) to induce the expression of alkaline phosphatase, a

progesterone-responsive gene.[11]

o Antagonist Co-treatment: To test for antagonistic activity, parallel sets of cells are co-treated
with the progesterone agonist and increasing concentrations of Vilaprisan. Control groups
include untreated cells and cells treated with only the agonist or only Vilaprisan.
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 Incubation: The cells are incubated for a period sufficient to allow for gene expression and
protein synthesis (e.g., 48-72 hours).[11]

e Lysis & Detection: After incubation, the cells are lysed, and the alkaline phosphatase activity
in the cell lysate is measured. This is typically done by adding a substrate (like p-nitrophenyl
phosphate, pNPP) that is converted by AP into a colored product, which can be quantified
using a spectrophotometer.

o Data Analysis: The ability of Vilaprisan to reduce the agonist-induced AP activity is
measured. The ICso value is determined as the concentration of Vilaprisan that inhibits 50%
of the maximum AP induction by the agonist. To confirm a pure antagonist profile, Vilaprisan
is also tested alone to ensure it does not induce AP activity, confirming a lack of agonism.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pharmacological Profile of Vilaprisan: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389267#pharmacological-profile-of-pr-antagonist-
1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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